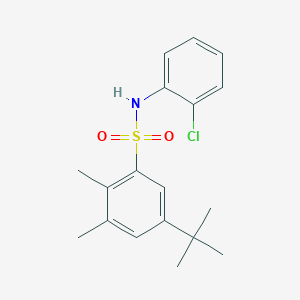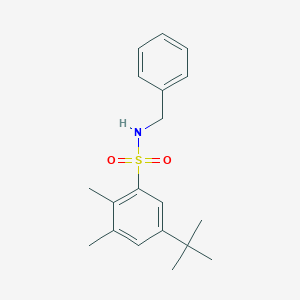![molecular formula C21H21NO2S B281203 N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide](/img/structure/B281203.png)
N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide, also known as BI-4, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BI-4 belongs to the class of sulfonamide compounds, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring.
Mechanism of Action
The mechanism of action of N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound induces cell cycle arrest by inhibiting the activity of cyclin-dependent kinases (CDKs) and downregulating the expression of cyclins. This compound also induces apoptosis by activating the caspase cascade and upregulating pro-apoptotic proteins. In inflammation, this compound inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegenerative disorders, this compound protects neurons from oxidative stress by upregulating antioxidant enzymes and reducing the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the disease model and the experimental conditions. In cancer cells, this compound inhibits cell proliferation and induces apoptosis, leading to the inhibition of tumor growth. In inflammation, this compound reduces the production of pro-inflammatory cytokines and chemokines, leading to the attenuation of inflammation. In neurodegenerative disorders, this compound protects neurons from oxidative stress and improves cognitive function, leading to the prevention or delay of disease progression.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. This compound also exhibits high selectivity and potency towards its target molecules, making it a promising candidate for drug development. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental settings.
Future Directions
There are several future directions for the research on N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide. One direction is to explore its potential therapeutic properties in other diseases such as cardiovascular diseases and metabolic disorders. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its target molecules. Finally, the development of this compound derivatives with improved solubility and bioavailability could enhance its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide involves the reaction of 4-isopropylbenzenesulfonyl chloride with 1,1'-biphenyl-4-amine in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution of the chlorine atom by the amine group, resulting in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Scientific Research Applications
N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide has been extensively studied for its potential therapeutic properties in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation is a common feature of many diseases, and this compound has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders such as Alzheimer's disease, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
Properties
Molecular Formula |
C21H21NO2S |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
N-(4-phenylphenyl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C21H21NO2S/c1-16(2)17-10-14-21(15-11-17)25(23,24)22-20-12-8-19(9-13-20)18-6-4-3-5-7-18/h3-16,22H,1-2H3 |
InChI Key |
YHKJRQHKDSXWRH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carbonitrile](/img/structure/B281124.png)
![N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]glycine](/img/structure/B281125.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281126.png)


![Ethyl 5-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281130.png)

![4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid](/img/structure/B281135.png)
![N-(cyclohexylcarbonyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281136.png)

![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281141.png)


